2-(2-Aminophenyl)ethanol
Overview
Description
2-(2-Aminophenyl)ethanol, also known as 2-(2-Aminophenyl)ethyl alcohol, is an organic compound with the molecular formula C8H11NO. It is a clear liquid that ranges in color from light yellow to orange. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It has been reported that 2-aminophenethyl alcohol undergoes one-pot cyclization with carboxylic acids in the presence of pph3, ccl4, and net3 to yield n-acyl indolines . This suggests that the compound may interact with its targets through cyclization reactions.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
2-(2-Aminophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols. This interaction is crucial for the metabolism of this compound, as it undergoes oxidation to form corresponding aldehydes and ketones. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. These interactions highlight the compound’s role in metabolic pathways and its potential impact on biochemical reactions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling proteins, leading to changes in downstream signaling cascades. For instance, it may influence the phosphorylation status of key signaling molecules, thereby altering cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of specific genes, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and enhancement of metabolic activity. At higher doses, this compound can induce toxic or adverse effects. These effects may include oxidative stress, disruption of cellular homeostasis, and damage to cellular structures. It is important to determine the optimal dosage range for this compound to maximize its beneficial effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, which catalyze its oxidation to corresponding aldehydes and ketones. These metabolites can further undergo various biochemical transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as facilitated diffusion or carrier-mediated transport. Once inside the cells, this compound can bind to intracellular proteins, which may influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications. For example, this compound may contain specific amino acid sequences that direct its localization to the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)ethanol typically involves the reduction of 2-nitrophenethyl alcohol. This reduction can be achieved using various reducing agents such as hydrogen in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure the complete reduction of the nitro group to an amino group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-nitrophenethyl alcohol. This process is carried out in large reactors where the reaction conditions, such as pressure and temperature, are carefully controlled to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The hydroxyl group can be reduced to form 2-(2-Aminophenyl)ethane.
Substitution: The amino group can participate in substitution reactions to form derivatives like N-acyl indolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products:
Oxidation: 2-Nitrophenethyl alcohol.
Reduction: 2-(2-Aminophenyl)ethane.
Substitution: N-acyl indolines.
Scientific Research Applications
2-(2-Aminophenyl)ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminophenol:
2-Aminobenzyl alcohol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness: 2-(2-Aminophenyl)ethanol is unique due to its specific combination of an amino group and an ethanol group, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it valuable in multiple fields, including organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(2-aminophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXSRFKXABMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201557 | |
Record name | o-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-85-5 | |
Record name | 2-Aminobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5339-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Aminophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, 2-amino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-aminophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-(2-Aminophenyl)ethanol in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. One prominent application is its use in synthesizing indoles. Research has demonstrated the effectiveness of supported platinum catalysts, such as Pt/Nb2O5 and Pt/HBEA, in facilitating the synthesis of indoles via acceptorless dehydrogenative cyclization of this compound. [, ] Another application involves the synthesis of 2-substituted 4-aryl-4,5-dihydro-3,1-benzoxazepine derivatives. This one-pot method involves reacting this compound with acid chlorides, followed by dehydration using POCl3. []
Q2: Are there any heterogeneous catalytic systems that utilize this compound as a substrate?
A2: Yes, researchers have developed a highly active and recyclable heterogeneous catalyst comprising copper-aluminium and hydrotalcite (CuAl–HT) for synthesizing indoles and phenyl ethers. This catalyst demonstrates excellent activity in the selective synthesis of indoles through the intramolecular dehydrogenative N-heterocyclization of this compound. [] Additionally, ceria-supported ruthenium catalysts (Ru/CeO2) have also been found to be effective for the selective direct synthesis of indole via the same intramolecular dehydrogenative N-heterocyclization reaction. []
Q3: Can this compound be used in radical reactions?
A3: Yes, this compound can be used to generate acyl radicals under tin-free conditions. This process involves converting the compound to its corresponding thiol ester, followed by Boc removal and diazonium salt formation. Subsequent treatment with iodide generates an aryl radical, which then undergoes intramolecular homolytic substitution to release the acyl radical. [] This method provides a valuable tool for synthesizing α-methylene cycloalkanones.
Q4: Has this compound been investigated in the context of metal complexes?
A4: Yes, one study explored the coordination chemistry of this compound with rhenium. The complex [ReOI2(ame)(PPh3)] (Hame = this compound) was synthesized and found to possess an unusually long Re=O bond, indicating the electronic influence of the ligand. [] This finding highlights the potential of this compound in influencing the properties of metal complexes, opening avenues for further exploration in catalysis and material science.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Characterizing this compound and its derivatives often involves techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to analyze the morphology and structure of catalysts used in the reactions. X-ray Photoelectron Spectroscopy (XPS) helps determine the elemental composition and oxidation states of the catalyst components. [] Additionally, standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are likely used to confirm the identity and purity of the synthesized compounds.
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